molecular formula C20H10Cl4N2O B11535712 2-(2,3-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(2,3-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11535712
M. Wt: 436.1 g/mol
InChI Key: OFARFWZYKOJIGL-UHFFFAOYSA-N
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Description

(E)-1-(3,4-Dichlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine is a complex organic compound characterized by the presence of multiple chlorine atoms and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-Dichlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring is synthesized through the condensation of 2-aminophenol with a suitable aldehyde under acidic conditions.

    Formation of Methanimine: The final step involves the condensation of the chlorinated benzoxazole with 3,4-dichlorobenzaldehyde in the presence of a base to form the methanimine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-Dichlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of chlorinated benzoxazole oxides.

    Reduction: Formation of dichlorophenylamines.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

(E)-1-(3,4-Dichlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-Dichlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammatory pathways.

    Pathways Involved: It may modulate the activity of key signaling pathways, such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenyl groups but lacking the benzoxazole ring.

    Benzoxazole Derivatives: Compounds with the benzoxazole ring but different substituents.

Uniqueness

(E)-1-(3,4-Dichlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine is unique due to the combination of dichlorophenyl groups and the benzoxazole ring, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of (E)-1-(3,4-Dichlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H10Cl4N2O

Molecular Weight

436.1 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H10Cl4N2O/c21-14-6-4-11(8-16(14)23)10-25-12-5-7-18-17(9-12)26-20(27-18)13-2-1-3-15(22)19(13)24/h1-10H

InChI Key

OFARFWZYKOJIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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